Cas no 37827-74-0 (2-Naphthalenamine, 4-(trifluoromethyl)-)

Technical Introduction: 2-Naphthalenamine, 4-(trifluoromethyl)- is a fluorinated aromatic amine derivative characterized by the presence of a trifluoromethyl group at the 4-position of the naphthalene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. Suitable for research and industrial applications, this compound offers precise functionalization opportunities for advanced chemical synthesis.
2-Naphthalenamine, 4-(trifluoromethyl)- structure
37827-74-0 structure
Product name:2-Naphthalenamine, 4-(trifluoromethyl)-
CAS No:37827-74-0
MF:C11H8F3N
MW:211.183133125305
CID:1486017
PubChem ID:12363795

2-Naphthalenamine, 4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenamine, 4-(trifluoromethyl)-
    • 4-(trifluoromethyl)naphthalen-2-amine
    • 2-Amino-4-(trifluoromethyl)naphthalene
    • 37827-74-0
    • SCHEMBL24712852
    • DTXSID30494317
    • Inchi: InChI=1S/C11H8F3N/c12-11(13,14)10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6H,15H2
    • InChI Key: BYSGEMXSKCFSIL-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)N

Computed Properties

  • Exact Mass: 211.06094
  • Monoisotopic Mass: 211.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.4

Experimental Properties

  • PSA: 26.02

2-Naphthalenamine, 4-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001764-1g
2-Amino-4-(trifluoromethyl)naphthalene
37827-74-0 98%
1g
$1752.40 2023-09-02
Alichem
A219001764-250mg
2-Amino-4-(trifluoromethyl)naphthalene
37827-74-0 98%
250mg
$659.60 2023-09-02
Alichem
A219001764-500mg
2-Amino-4-(trifluoromethyl)naphthalene
37827-74-0 98%
500mg
$1068.20 2023-09-02

Additional information on 2-Naphthalenamine, 4-(trifluoromethyl)-

Recent Advances in the Study of 2-Naphthalenamine, 4-(trifluoromethyl)- (CAS: 37827-74-0) in Chemical Biology and Pharmaceutical Research

2-Naphthalenamine, 4-(trifluoromethyl)- (CAS: 37827-74-0) is a fluorinated naphthalene derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a trifluoromethyl group at the 4-position of the naphthalene ring, exhibits unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents. Recent studies have explored its utility as a building block in the synthesis of bioactive molecules, particularly in the context of targeting protein-protein interactions and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-Naphthalenamine, 4-(trifluoromethyl)- in the design of small-molecule inhibitors for the treatment of inflammatory diseases. The researchers utilized a structure-activity relationship (SAR) approach to modify the core scaffold, leading to the identification of several derivatives with potent inhibitory activity against cyclooxygenase-2 (COX-2). The study highlighted the importance of the trifluoromethyl group in enhancing binding affinity and metabolic stability, underscoring the compound's potential as a lead structure for further optimization.

In another groundbreaking study, researchers from the Massachusetts Institute of Technology (MIT) demonstrated the application of 2-Naphthalenamine, 4-(trifluoromethyl)- in the development of fluorescent probes for live-cell imaging. The trifluoromethyl group was found to significantly improve the photostability and brightness of the probes, enabling real-time visualization of intracellular processes. This work, published in Nature Chemical Biology, opens new avenues for the use of this compound in chemical biology and diagnostic applications.

Recent advancements in synthetic methodologies have also facilitated the efficient production of 2-Naphthalenamine, 4-(trifluoromethyl)- and its derivatives. A 2024 report in Organic Letters described a novel catalytic system for the trifluoromethylation of naphthalene derivatives, offering a scalable and cost-effective route to this important class of compounds. This development is expected to accelerate the exploration of their pharmacological properties and expand their utility in drug discovery pipelines.

Despite these promising findings, challenges remain in the optimization of 2-Naphthalenamine, 4-(trifluoromethyl)- based therapeutics. Issues such as off-target effects and pharmacokinetic profiles need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's versatility and potential to contribute to the development of next-generation pharmaceuticals. Future studies are likely to focus on expanding its applications in targeted drug delivery and combination therapies, leveraging its unique chemical properties for enhanced therapeutic efficacy.

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